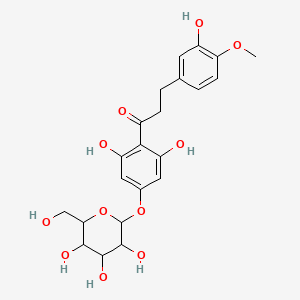

Hesperitin dihydrochalcone glucoside

Description

Contextualization within Dihydrochalcone (B1670589) Chemistry

Hesperitin dihydrochalcone glucoside is a flavonoid derivative belonging to the dihydrochalcone subgroup. biosynth.com Dihydrochalcones are characterized by a C6-C3-C6 carbon framework, differing from their chalcone (B49325) precursors by the saturation of the α,β-double bond in the three-carbon chain. This structural modification significantly influences the molecule's physical and sensory properties.

The synthesis of this compound often starts from hesperidin (B1673128), a flavanone (B1672756) glycoside naturally abundant in citrus fruits like oranges and lemons. google.com The process involves a multi-step chemical transformation:

Ring Opening: Hesperidin is first treated with an alkali solution (e.g., NaOH or KOH) to open its heterocyclic C ring, converting the flavanone into hesperidin chalcone. google.com

Hydrogenation: The resulting chalcone undergoes catalytic hydrogenation, which saturates the double bond in the propane (B168953) bridge, yielding the essentially tasteless hesperidin dihydrochalcone. google.com

Selective Hydrolysis: The final step is a carefully controlled acid hydrolysis that selectively cleaves the rhamnose sugar unit from the rutinose moiety of hesperidin dihydrochalcone. google.com This hydrolysis converts the tasteless precursor into the intensely sweet this compound, which is more precisely named 3,2',6'-trihydroxy-4-methoxy-4'-(β-D-glucosyloxydihydrochalcone). google.com

The addition of the glucose moiety enhances its solubility and stability in aqueous environments compared to its aglycone, hesperetin (B1673127). biosynth.com This improved solubility is a key factor in its research applications. nih.gov

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₆O₁₁ | biosynth.comextrasynthese.comlookchem.com |

| Molecular Weight | 466.44 g/mol | biosynth.comextrasynthese.comlookchem.com |

| Melting Point | 119-121 °C | google.com |

| Appearance | Colorless needles | google.com |

| Solubility in Water | ~0.85 g/L at 25°C; 9.3 g/L at room temp. | google.comgoogle.com |

Research Significance and Emerging Perspectives

The primary driver of academic and commercial interest in this compound is its potent sweetening property. Research has shown that the compound exhibits an intense sweetness, comparable on a molar basis to saccharin, but with a more agreeable taste profile that lacks bitterness or a clinging aftertaste. google.com Some findings suggest its sweetness can be approximately 1800 times that of sucrose. google.com Beyond its sweetness, it is also investigated for its flavor-modulating properties, particularly with natural low-calorie sweeteners. medchemexpress.com

Significant research has focused on the compound's biological activities, especially its potential as an antioxidant. biosynth.comnih.gov Its molecular structure allows it to function as an effective electron donor, enabling it to neutralize free radicals and mitigate oxidative stress at a cellular level. biosynth.com This has prompted investigations into its use as a natural antioxidant in food science to prevent oxidative degradation and extend product shelf life. biosynth.com In pharmacology, these antioxidant capabilities are being explored for their potential contribution to therapeutic strategies against diseases linked to oxidative stress. biosynth.comnih.gov

Emerging research perspectives are focused on developing more efficient and sustainable methods for its production. Novel biosynthesis pathways are being explored, including yeast-mediated hydrogenation and whole-cell catalytic hydrolysis to produce related sweeteners from citrus processing byproducts. acs.org Such biotransformation processes are considered a safer and potentially more cost-effective alternative to traditional chemical synthesis. acs.org Comparative studies also analyze how the glycosylation of hesperetin to form compounds like this compound affects biological activities, with research indicating that the glucoside form can increase activity compared to the poorly soluble hesperidin. nih.govresearchgate.net

The table below highlights key research findings related to this compound.

| Research Area | Key Findings | Source(s) |

| Sensory Properties | Exhibits intense sweetness, ~1800 times that of sucrose, with an agreeable taste profile. | google.comgoogle.com |

| Flavor Modulation | Possesses flavor-modulating properties for other natural sweeteners. | medchemexpress.com |

| Antioxidant Activity | Functions by neutralizing free radicals, protecting biomolecules from oxidative damage. | biosynth.comnih.gov |

| Biosynthesis | Novel yeast-mediated and whole-cell hydrolysis methods are being developed for production. | acs.org |

| Solubility | Glycosylation significantly improves water solubility compared to precursors like hesperidin. | biosynth.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALCGCHVWZLREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Biosynthetic Origin

Discovery and Distribution in Botanical Sources

Hesperitin dihydrochalcone (B1670589) glucoside, a flavonoid derivative, is a naturally occurring compound that has been identified in a select number of plant species. Its discovery and distribution are of significant interest due to its potential applications.

The natural occurrence of Hesperitin dihydrochalcone glucoside has been confirmed in various botanical sources, most notably within the Citrus genus and the plant Balanophora harlandii.

Initial discoveries linked this compound to citrus fruits, where it exists alongside its flavanone (B1672756) precursor, hesperidin (B1673128). Hesperidin is a flavanone glycoside abundant in oranges and lemons, and its conversion to this compound has been a subject of study. google.comgoogle.com Specifically, Hesperetin-7-O-glucoside has been identified as an immediate precursor of neohesperidin (B1678168) in Citrus aurantium (bitter orange) and has also been quantified in Citrus paradisi (grapefruit). researchgate.net While hesperidin itself is tasteless, its derivative, hesperetin (B1673127) dihydrochalcone glucoside, exhibits intense sweetness. google.com

A significant confirmation of the natural presence of Hesperitin dihydrochalcone-4′-O-β-d-glucoside (HDCG) came from studies on the plant Balanophora harlandii Hook. f. researchgate.net This research provided conclusive evidence of its existence in this non-citrus plant. researchgate.net Dihydrochalcones, in general, were initially thought to be limited to about 30 plant families, but advancements in analytical techniques have revealed their wider distribution in nature. nih.gov

Below is a table summarizing the plant species in which the natural presence of this compound has been confirmed.

| Plant Species | Family | Compound Form | Reference |

| Citrus aurantium (Bitter Orange) | Rutaceae | Hesperetin-7-O-glucoside (precursor) | researchgate.net |

| Citrus paradisi (Grapefruit) | Rutaceae | Hesperetin-7-O-glucoside (precursor) | researchgate.net |

| Balanophora harlandii Hook. f. | Balanophoraceae | Hesperetin dihydrochalcone-4′-O-β-d-glucoside (HDCG) | researchgate.net |

Research into the natural occurrence of this compound has also led to the discovery of novel analogs and structural variants in various plant extracts. These discoveries broaden the understanding of dihydrochalcone diversity in the plant kingdom.

During the investigation of Balanophora harlandii for the presence of HDCG, researchers also successfully identified three new analogs of the compound. researchgate.net This finding highlights the potential of this plant species as a source of diverse dihydrochalcone structures.

In addition to direct analogs of this compound, other structurally related dihydrochalcone glucosides have been identified in other plant families. For instance, in apple (Malus spp.), the dihydrochalcones phloridzin (phloretin 2'-O-glucoside) and trilobatin (B1683250) (phloretin 4'-O-glucoside) are the most abundant phenylpropanoids. nih.gov While the aglycone (phloretin) is different from hesperetin, they share the core dihydrochalcone structure with a glucoside moiety, making them important structural variants. Studies have also identified hesperetin 5-O-glucoside as another structural variant. mdpi.com

The table below presents some of the identified analogs and structural variants of this compound.

| Compound Name | Aglycone | Glucoside Position | Natural Source | Reference |

| Hesperetin dihydrochalcone-4′-O-β-d-glucoside | Hesperetin | 4'-O | Balanophora harlandii | researchgate.net |

| Hesperetin dihydrochalcone-7-O-glucoside | Hesperetin | 7-O | Citrus species (from neohesperidin dihydrochalcone) | google.comnih.gov |

| Novel HDCG Analogs (3 identified) | Hesperetin-like | Not specified | Balanophora harlandii | researchgate.net |

| Phloridzin | Phloretin (B1677691) | 2'-O | Malus spp. (Apple) | nih.gov |

| Trilobatin | Phloretin | 4'-O | Malus spp. (Apple) | nih.gov |

| Hesperetin 5-O-glucoside | Hesperetin | 5-O | Not specified | mdpi.com |

Endogenous Biosynthetic Pathways in Plants

The biosynthesis of this compound in plants is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites, including flavonoids. Dihydrochalcones, however, represent a distinct branch of this pathway. nih.gov

The biosynthesis of dihydrochalcones diverges from the main flavonoid pathway at the level of p-coumaroyl-CoA. Instead of being directly converted to naringenin (B18129) chalcone (B49325), p-coumaroyl-CoA can be reduced by a specific enzyme, leading to the formation of a dihydrochalcone precursor. researchgate.net

The key steps and enzymes involved in the biosynthesis of dihydrochalcones, which would lead to the formation of this compound, are as follows:

Phenylpropanoid Pathway Initiation : The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. researchgate.net

Formation of the Dihydrochalcone Backbone : A key enzyme, a double bond reductase (DBR), catalyzes the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. This step is a critical branching point from the general flavonoid pathway. researchgate.net Subsequently, chalcone synthase (CHS) condenses one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the basic dihydrochalcone skeleton. researchgate.netresearchgate.net

Hydroxylation and Methylation : To form the hesperetin aglycone, the dihydrochalcone backbone undergoes hydroxylation and methylation reactions, although the precise order and enzymes for the dihydrochalcone pathway can vary between plant species.

Glycosylation : The final step is the attachment of a glucose molecule to the hesperetin dihydrochalcone aglycone. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs). For example, in Malus species, two distinct glycosyltransferases, PGT1 and PGT2, are responsible for the production of phloridzin and trilobatin, respectively. nih.govnih.gov The synthesis of this compound would similarly involve a specific UGT that recognizes the hesperetin dihydrochalcone substrate. The regulation of these UGTs is controlled by transcription factors, such as those with MYB-like domains. nih.gov

An alternative pathway for the formation of this compound, particularly in citrus, is through the enzymatic modification of hesperidin. Hesperidin can be hydrolyzed by the enzyme α-L-rhamnosidase to remove the rhamnose sugar, yielding Hesperetin-7-O-glucoside. nih.govfrontiersin.orgnih.gov This compound can then be hydrogenated to form Hesperitin dihydrochalcone-7-O-glucoside. google.comgoogle.com

The table below lists the key enzymes involved in the biosynthesis of dihydrochalcones.

| Enzyme | Abbreviation | Function | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid | researchgate.net |

| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid | researchgate.net |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA | researchgate.net |

| Double Bond Reductase | DBR | Reduces p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA | researchgate.net |

| Chalcone Synthase | CHS | Condenses p-dihydrocoumaroyl-CoA and malonyl-CoA to form the dihydrochalcone scaffold | researchgate.netresearchgate.net |

| UDP-Glycosyltransferase | UGT | Transfers a glucose moiety to the aglycone | nih.govnih.gov |

| α-L-Rhamnosidase | Hydrolyzes hesperidin to Hesperetin-7-O-glucoside | nih.govfrontiersin.orgnih.gov |

Iii. Advanced Synthesis and Biocatalytic Production Methodologies

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing Hesperitin Dihydrochalcone (B1670589) Glucoside. frontiersin.org Chemical hydrolysis, for instance, often involves harsh conditions that can lead to over-hydrolysis and the formation of unwanted byproducts, resulting in low yields and environmental concerns. frontiersin.orgresearchgate.net Enzymatic methods, in contrast, provide high specificity and operate under milder conditions. frontiersin.org The primary enzymatic route involves the selective hydrolysis of a precursor molecule, typically Neohesperidin (B1678168) Dihydrochalcone, to yield the desired glucoside. oup.comgoogle.com

The key enzyme in the bioconversion of Neohesperidin Dihydrochalcone to Hesperitin Dihydrochalcone Glucoside is α-L-Rhamnosidase (EC 3.2.1.40). oup.comresearchgate.net This enzyme specifically catalyzes the removal of the terminal α-L-rhamnose sugar moiety from the diglycoside precursor, leaving the glucose unit attached to the hesperetin (B1673127) dihydrochalcone backbone. oup.comresearchgate.net This selective hydrolysis is crucial for producing the target monoglucoside. oup.com

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for enzyme immobilization due to their large surface area, tunable porosity, and high stability. nih.govcapes.gov.brnih.gov These crystalline materials, formed by the self-assembly of metal ions and organic linkers, can be tailored to create protective microenvironments for enzymes. mdpi.com The immobilization of enzymes within MOFs can be achieved through various methods, including surface adsorption, covalent bonding, or entrapment within the framework's pores (in situ synthesis). nih.govmdpi.com

A notable application is the immobilization of α-L-rhamnosidase on magnetic Fe3O4/MIL-101(Cr) nanoparticles, a type of MOF, for the hydrolysis of hesperidin (B1673128) dihydrochalcone to produce hesperidin dihydrochalcone glucoside. researchgate.net MOFs enhance the resistance of the immobilized enzymes to harsh conditions like high temperatures and organic solvents. nih.gov The reusability and recyclability of enzyme-MOF composites significantly reduce production costs. nih.gov

| Enzyme | MOF Support | Immobilization Strategy | Key Finding | Reference |

|---|---|---|---|---|

| α-L-Rhamnosidase | Magnetic Fe3O4/MIL-101(Cr) | Not Specified | Successfully used to hydrolyze hesperidin dihydrochalcone to its glucoside form. | researchgate.net |

| Lipase (B570770), Alcohol Dehydrogenase, Glucose Oxidase | FeCl3 and trimesic acid (Basolite F300-like) | In-situ | Enzymes retained activity for at least one week after rapid and facile immobilization. | google.com |

| Lipase AK, Lipase RM | ZIF-8 (Zeolitic Imidazolate Framework) | "One-pot" in-situ synthesis | Immobilized lipase retained 99% activity after 15 days of storage and 40% after five reaction cycles. | google.com |

Graphene oxide (GO) is another advanced nanomaterial used as a support for enzyme immobilization. researchgate.net Its unique properties, including a large specific surface area, excellent water dispersibility, and abundant surface functional groups (e.g., carboxyl, hydroxyl, epoxy), make it an ideal candidate for binding enzymes. nih.govresearchgate.netnih.gov Enzymes can be attached to GO through physical adsorption or covalent bonding, leading to enhanced thermal and solvent stability. rsc.orgresearchgate.net

In a process highly relevant to the synthesis of hesperetin derivatives, α-L-rhamnosidase was immobilized on a magnetic composite of iron oxide and graphene oxide (Fe3O4@GO). frontiersin.orgnih.govnih.gov This biocatalyst was used to selectively hydrolyze a soluble hesperidin-Cu(II) complex to its corresponding monoglucoside. frontiersin.orgnih.gov The magnetic nature of the support allowed for easy separation of the immobilized enzyme from the reaction mixture using a magnet. frontiersin.orgnih.gov The immobilized enzyme demonstrated excellent reusability. frontiersin.orgnih.gov

| Enzyme | GO-Based Platform | Key Finding | Reference |

|---|---|---|---|

| α-L-Rhamnosidase | Fe3O4@graphene oxide (Fe3O4@GO) | Successfully and selectively hydrolyzed a soluble hesperidin complex to produce Hesperetin-7-O-glucoside. The immobilized enzyme showed good reusability. | frontiersin.orgnih.govnih.gov |

| Lipase from Rhizopus oryzae | Graphene Oxide (GO) nanosupport | Covalently immobilized lipase showed significantly improved thermal stability (65% activity recovery at 70°C vs. 40°C for free enzyme). | rsc.org |

| Phospholipase D (PLD) | Magnetic graphene oxide (MGO) with amino groups | Immobilized PLD activity reached 3062 U/gMGO, nearly identical to the free enzyme, and was used to efficiently synthesize phosphatidylserine. | researchgate.net |

Utilization of Immobilized Enzyme Systems

Metabolic Engineering for Enhanced Yields

Metabolic engineering of microbial or plant cell factories offers a powerful strategy to enhance the production of flavonoids and their precursors. elsevierpure.comnih.gov This approach involves modifying the metabolic pathways of an organism to overproduce a desired compound. For the production of this compound, this can involve engineering pathways to increase the supply of its precursor, neohesperidin. elsevierpure.comresearchgate.net

One strategy involves the biotransformation of hesperidin, an abundant flavonoid from orange peels, into neohesperidin. elsevierpure.comnih.gov Researchers have successfully engineered plant cell cultures (e.g., tobacco BY2 cells) to express a recombinant flavanone-7-O-glucoside-2-O-rhamnosyltransferase. elsevierpure.comresearchgate.netnih.gov This engineered enzyme can convert hesperetin-7-O-glucoside (a hydrolysis product of hesperidin) into neohesperidin, thus overcoming a key bottleneck in its availability. elsevierpure.comresearchgate.net Such strategies demonstrate the feasibility of creating sustainable, cell-based systems for producing the necessary precursors for this compound synthesis. elsevierpure.com

Regioselective Biotransformation through Engineered Enzymes

The precise attachment of sugar moieties to flavonoid aglycones is a critical step that is often difficult to control through chemical methods. Engineered enzymes, particularly glycosyltransferases (GTs), provide a solution by enabling highly regioselective glycosylation. researchgate.netnih.gov Regioselectivity refers to the ability of an enzyme to add a sugar to a specific hydroxyl group on the flavonoid backbone.

Scientists can modify the structure of these enzymes to alter their substrate specificity, improve catalytic efficiency, or even change the type of sugar they transfer. researchgate.netnih.gov For example, domain swapping between two different UGTs from Arabidopsis thaliana resulted in chimeric enzymes with expanded sugar donor selectivity and, in one case, enhanced catalytic efficiency. researchgate.net Another study engineered the substrate entrance of a flavonoid glycosyltransferase to promote the glycosylation of a non-natural substrate, increasing its binding affinity over 10-fold. nih.gov

In the context of hesperetin derivatives, cyclodextrin (B1172386) glucanotransferase (CGTase) has been used for the regioselective α-glucosylation of hesperetin to produce hesperetin 7-O-α-d-glucopyranoside. nih.gov By optimizing reaction conditions, including the use of co-solvents, the yield of the specific monoglucoside could be maximized. nih.gov This highlights the potential of using engineered or specifically chosen enzymes to control the final structure of the glycosylated product, ensuring the production of the desired isomer of this compound.

Derivation from Precursor Flavonoids

This compound can be efficiently synthesized through the biocatalytic modification of precursor flavonoids, primarily hesperidin and neohesperidin dihydrochalcone. These methods leverage the high specificity of enzymes to achieve targeted molecular changes, offering an alternative to purely chemical synthesis routes.

The primary strategy involves the selective removal of a rhamnose sugar moiety from a precursor molecule. Hesperidin, a flavanone (B1672756) glycoside abundant in citrus peels, serves as a key starting material. wikipedia.orggoogle.com The biosynthesis process begins with the enzymatic hydrolysis of hesperidin to produce hesperetin-7-O-glucoside (HMG). frontiersin.orgscispace.com This reaction is catalyzed by the enzyme α-L-rhamnosidase, which specifically cleaves the terminal α-L-rhamnose from the rutinose sugar chain of hesperidin. frontiersin.orgnih.gov A significant challenge in this process is the poor water solubility of hesperidin, which can limit reaction efficiency and yield. frontiersin.orgnih.gov To overcome this, innovative methods have been developed, such as using a soluble hesperidin-copper (II) complex as the substrate. frontiersin.orgnih.gov In this approach, immobilized α-L-rhamnosidase acts on the soluble complex, followed by the release of high-purity HMG. frontiersin.orgnih.gov The resulting HMG is then subjected to catalytic hydrogenation to yield the final product, this compound. scispace.com

An alternative and more direct pathway starts with neohesperidin dihydrochalcone (NHDC). This compound can be converted into hesperitin dihydrochalcone-7-O-glucoside in a single enzymatic step. google.com The reaction employs enzymes with rhamnosidase activity, such as naringinase (B1166350) or hesperidinase, which are often produced by microorganisms like Aspergillus niger. google.com This process selectively removes the rhamnosyl group from NHDC. google.com Furthermore, whole-cell biocatalysis using microorganisms like Aspergillus niger or Aspergillus oryzae can hydrolyze NHDC to simultaneously produce both hesperetin dihydrochalcone and hesperetin dihydrochalcone-7-O-glucoside. google.com

The table below summarizes key research findings on the biocatalytic derivation of this compound and its immediate precursor from flavonoid starting materials.

| Precursor Flavonoid | Biocatalyst | Intermediate/Final Product | Key Reaction Conditions | Research Findings | Source |

|---|---|---|---|---|---|

| Hesperidin-Cu(II) Complex | Immobilized α-L-rhamnosidase | Hesperetin-7-O-glucoside (HMG) | pH: 6.0, Temperature: 60°C | This method overcomes the poor solubility of hesperidin. The enzyme selectively hydrolyzes the complex to produce HMG with high purity after dissociation. frontiersin.orgnih.gov | frontiersin.orgnih.govnih.gov |

| Neohesperidin dihydrochalcone | Naringinase | Hesperitin dihydrochalcone-7-O-glucoside | pH: 6.0, Temperature: 40°C, Time: 24 hours | Demonstrates the direct enzymatic conversion of neohesperidin dihydrochalcone to the target compound by removing the rhamnose group. google.com | google.com |

| Neohesperidin dihydrochalcone | Aspergillus niger or Aspergillus oryzae (whole-cell) | Hesperetin dihydrochalcone & Hesperitin dihydrochalcone-7-O-glucoside | Temperature: 30-60°C, Time: 1-48 hours | Enables the simultaneous biocatalytic production of two distinct dihydrochalcone derivatives from a single precursor. google.com | google.com |

Iv. Metabolic Fate and Biotransformation Studies in Research Models

Microbial Degradation Pathways in In Vitro Systems

In vitro studies utilizing human intestinal microbiota have been instrumental in mapping the degradation pathway of dihydrochalcones. These investigations demonstrate that complex glycosylated flavonoids undergo significant structural modifications by gut bacteria, a process crucial for their absorption and subsequent physiological effects.

Role of Intestinal Microbiota in Deglycosylation Processes

The initial and critical step in the metabolism of larger flavonoid glycosides, such as neohesperidin (B1678168) dihydrochalcone (B1670589), is deglycosylation by the intestinal microbiota. acs.orgresearchgate.netfao.org This process involves the enzymatic removal of sugar moieties, which enhances the bioavailability of the flavonoid. researchgate.net The gut microbiota, a complex ecosystem of bacteria, possesses a wide array of enzymes capable of cleaving these glycosidic bonds. researchgate.netnih.gov

Specifically, in the context of neohesperidin dihydrochalcone, which is a precursor, human fecal slurries have been shown to anoxically convert it, with the first step being the removal of the rhamnose unit to form hesperitin dihydrochalcone 4'-β-D-glucoside. acs.orgresearchgate.netfao.org This highlights the essential role of microbial enzymes in making the flavonoid structure accessible for further metabolism.

Identification of Hesperitin Dihydrochalcone Glucoside as Transient Intermediate

Research has identified hesperitin dihydrochalcone 4'-β-D-glucoside as a transient intermediate in the microbial degradation of neohesperidin dihydrochalcone. acs.orgresearchgate.netfao.org Its appearance is fleeting as it is quickly subjected to further microbial action. This observation underscores its position as a key metabolic crossroads, linking the initial deglycosylation of the parent compound to the formation of the aglycone and subsequent breakdown products. acs.org

Characterization of Microbial Metabolites and Downstream Products

Following the formation of this compound, the gut microbiota continues the biotransformation process. The subsequent deglycosylation leads to the formation of the aglycone, hesperetin (B1673127) dihydrochalcone. acs.orgresearchgate.netfao.org This aglycone is then further hydrolyzed, breaking the chalcone (B49325) structure. acs.orgresearchgate.net

Key downstream metabolites that have been identified from this process include 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol. acs.orgresearchgate.netfao.org The former can also undergo demethylation to form 3-(3,4-dihydroxyphenyl)propionic acid. acs.orgresearchgate.net Phloroglucinol is known to be rapidly degraded by certain bacteria, such as Eubacterium ramulus, into smaller molecules like butyrate (B1204436) and acetate. researchgate.net

Certain bacterial species have been identified as key players in this metabolic cascade. Eubacterium ramulus has been shown to convert hesperetin dihydrochalcone 4'-β-D-glucoside into hesperetin dihydrochalcone and subsequently to 3-(3-hydroxy-4-methoxyphenyl)propionic acid. researchgate.netfao.org Interestingly, while Clostridium orbiscindens was also capable of cleaving the aglycone, it could not convert the glycoside form. researchgate.netfao.org

Table 1: Microbial Metabolites of this compound

| Precursor Compound | Intermediate | Aglycone | Downstream Metabolites | Key Microorganism(s) |

|---|---|---|---|---|

| Neohesperidin Dihydrochalcone | Hesperitin Dihydrochalcone 4'-β-D-Glucoside | Hesperetin Dihydrochalcone | 3-(3-hydroxy-4-methoxyphenyl)propionic acid, Phloroglucinol, 3-(3,4-dihydroxyphenyl)propionic acid | Eubacterium ramulus, Clostridium orbiscindens |

Enzymatic Hydrolysis Mechanisms and Specificity

The breakdown of this compound and related compounds is governed by specific enzymatic activities. These enzymes exhibit a degree of specificity for the sugar moiety and the aglycone structure. The primary enzymes involved in the deglycosylation of flavonoid glycosides are glycosidases, such as β-glucosidases and α-rhamnosidases. nih.govresearchgate.net

In human studies involving direct perfusion of the jejunum, hesperetin-7-O-glucoside (a closely related compound) was found to be rapidly hydrolyzed by brush border enzymes. nih.govresearchgate.net This indicates that once the rhamnose unit is removed, the remaining glucoside can be efficiently cleaved by enzymes present in the small intestine.

Research on various microbial enzymes has provided insights into their specificity. For instance, a β-glucosidase from Pyrococcus furiosus has demonstrated high hydrolytic activity on hesperidin (B1673128) (a flavanone (B1672756) glycoside), indicating its ability to cleave the glucose moiety. nih.gov The enzyme's activity was found to be optimal at high temperatures, and its specificity was higher for flavanones compared to other flavonoid classes. nih.gov

Furthermore, studies with Eubacterium ramulus have revealed the presence of both α- and β-D-glucosidase activities, which explains its ability to degrade various flavonoid glucosides. nih.gov The cleavage of the aglycone, hesperetin dihydrochalcone, is catalyzed by the enzyme phloretin (B1677691) hydrolase, also found in Eubacterium ramulus. researchgate.net This enzyme is responsible for the hydrolysis that leads to the formation of phenolic acids. researchgate.net

Commercial enzyme preparations, such as those derived from Aspergillus niger, are also utilized for the hydrolysis of flavonoid glycosides to produce aglycones. nih.govekosfop.or.kr These enzyme systems often contain a mixture of glycosidases that can effectively remove the sugar units. nih.gov

Table 2: Enzymes Involved in the Metabolism of this compound and Related Compounds

| Enzyme | Source | Substrate(s) | Product(s) |

|---|---|---|---|

| β-Glucosidase | Human brush border, Eubacterium ramulus, Pyrococcus furiosus, Aspergillus niger | Hesperetin Dihydrochalcone Glucoside, Hesperetin-7-O-Glucoside | Hesperetin Dihydrochalcone, Hesperetin |

| Phloretin Hydrolase | Eubacterium ramulus | Hesperetin Dihydrochalcone | 3-(3-hydroxy-4-methoxyphenyl)propionic acid, Phloroglucinol |

| α-Rhamnosidase | Intestinal Microbiota | Neohesperidin Dihydrochalcone, Hesperidin | This compound, Hesperetin-7-O-Glucoside |

V. Structure Activity Relationship Sar Investigations

Influence of Dihydrochalcone (B1670589) Core Structure on Biological Activity

The fundamental dihydrochalcone structure consists of two benzene (B151609) rings (A and B rings) connected by a saturated three-carbon bridge. researchgate.net This core is a derivative of the plant-specific phenylpropanoid pathway and serves as the foundation for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The flexibility of this three-carbon chain, in contrast to the rigid heterocyclic C-ring found in corresponding flavanones, is a key determinant of its interaction with biological targets. mdpi.com

The presence of a benzylacetophenone structure is the identifying feature of this group of bicyclic flavonoids. researchgate.net Research has demonstrated that this core structure is associated with various therapeutic potentials. nih.gov For instance, certain dihydrochalcones have been shown to suppress cell proliferation and induce apoptosis in cancer cell lines, highlighting the role of the core scaffold in exerting cytotoxic effects against malignant cells. nih.gov The saturated nature of the bridge between the aromatic rings differentiates dihydrochalcones from chalcones, which possess an α,β-unsaturated carbonyl system. This difference is crucial, as the unsaturated bond in chalcones is often important for their specific biological actions, suggesting that the saturated core of dihydrochalcones leads to distinct mechanisms of action. mdpi.com

Impact of Glycosylation Patterns on Functional Properties

Glycosylation, the attachment of sugar moieties to the dihydrochalcone core, significantly modulates the molecule's functional properties. In the case of hesperitin dihydrochalcone glucoside, a glucose molecule is attached to the hesperetin (B1673127) dihydrochalcone aglycone. The initial step in the metabolism of related compounds like neohesperidin (B1678168) dihydrochalcone by human intestinal microbiota is deglucosylation, which releases the aglycone. nih.gov

Generally, glycosylation is reported to decrease the antioxidant potential of dihydrochalcones. nih.govresearchgate.net This reduction in activity is attributed to two main factors:

Reduction in Free Hydroxyl Groups : The sugar moiety occupies a hydroxyl group that would otherwise be available to donate a hydrogen atom or electron to scavenge free radicals. mdpi.comnih.gov

Steric Hindrance : The bulky sugar group can physically block the molecule from effectively interacting with radicals or biological targets. mdpi.comnih.gov This is particularly evident in reactions involving radical adduct formation (RAF), where dihydrochalcones with two sugar residues, such as neohesperidin dihydrochalcone, show weaker potential compared to their aglycones. nih.gov

However, the type and position of glycosylation matter. While O-glycosylation can reduce activity, some studies suggest C-glycosyl flavonoids may exhibit more potent activity compared to their O-glycosyl or aglycone counterparts. researchgate.net Furthermore, specific glycosylation can enhance physicochemical properties like water solubility. For example, hesperidin (B1673128) glucoside has much lower cytotoxicity and improved solubility compared to hesperidin and its aglycone, hesperetin. nih.govresearchgate.net This improved solubility can lead to better bioavailability and, in some cases, a more potent biological effect in vivo, as seen in the superior osteoprotective effect of hesperetin-7-glucoside compared to hesperidin. encyclopedia.pub

Elucidation of Specific Hydroxyl Group Contributions to Bioactivity

The number and position of phenolic hydroxyl (–OH) groups on the A and B rings are paramount to the bioactivity of dihydrochalcones, especially their antioxidant capacity. researchgate.netnih.gov The primary mechanisms by which these compounds exert antioxidant action are electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.com

Key findings on the contribution of hydroxyl groups include:

The 2'-OH Group : The presence of a hydroxyl group at the 2'-position is considered a significant reason why dihydrochalcones can be stronger antioxidants than their corresponding flavones. nih.gov

Ortho-dihydroxyl Groups : The presence of an o-dihydroxyl group (two hydroxyl groups adjacent to each other) on the B-ring has been shown to increase biological activity. nih.gov

Hydroxylation Pattern on the A-ring : The arrangement of –OH groups on the A-ring influences antioxidant potential. A 2′,6′-di-OH moiety confers higher ET and HAT activities than a 2′,4′-di-OH moiety due to more effective resonance stabilization with the adjacent keto group. mdpi.comresearchgate.net

Comparative SAR Analysis with Related Flavonoids and Dihydrochalcones

Comparing this compound with related molecules provides a clearer picture of its SAR.

Dihydrochalcones vs. Chalcones : The primary difference is the saturated three-carbon linker in dihydrochalcones versus the α,β-unsaturated one in chalcones. This unsaturated system in chalcones is often critical for their activity against certain bacterial strains, suggesting the dihydrochalcone structure engages targets differently. mdpi.com

Dihydrochalcones vs. Flavanones : Dihydrochalcones lack the heterocyclic C-ring of flavanones like hesperetin. This structural flexibility in dihydrochalcones is a key difference. mdpi.com Studies comparing hesperetin (aglycone) with its glycosides (hesperidin, hesperidin glucoside) show that the aglycone form often has more potent antioxidant and anti-inflammatory activity in vitro at lower concentrations. nih.govresearchgate.net However, the glycoside forms can be effective at higher concentrations and may have advantages in solubility and cytotoxicity. nih.govresearchgate.net

Comparison Among Dihydrochalcones : The antioxidant activity varies significantly among different dihydrochalcones based on their specific hydroxylation and glycosylation patterns. Phloretin (B1677691), an aglycone, often serves as a reference. Its glycosylated forms, like phloridzin, and more complex structures like neohesperidin dihydrochalcone, typically show different activity profiles.

The following table summarizes the comparative antioxidant activities of several dihydrochalcones from a study, illustrating the impact of structural variations.

| Compound Name | Structure Description | Relative Antioxidant Activity (DPPH Scavenging IC50 µM) | Key Structural Features |

| Phloretin | Aglycone with -OH at 2', 4', 6' (A-ring) and 4 (B-ring) | ~45 | High number of free hydroxyl groups. |

| Phloridzin | Phloretin 2'-O-glucoside | ~120 | Glycosylation at 2'-OH reduces activity. |

| Neohesperidin Dihydrochalcone | Aglycone has -OH at 2', 6' and -OCH3 at 4' (A-ring); B-ring has -OH at 3 and -OCH3 at 4. Glycosylated. | >200 | Multiple glycosyl groups and methoxy (B1213986) groups. |

| Naringin Dihydrochalcone | Aglycone has -OH at 2', 4', 6' (A-ring) and 4 (B-ring). Glycosylated. | >200 | Multiple glycosyl groups. |

Note: The IC50 values are approximate and derived from graphical data in the cited literature for comparative purposes. nih.gov

This comparative analysis underscores that while the dihydrochalcone core provides a platform for biological activity, the precise functional properties are finely tuned by the specific patterns of glycosylation and hydroxylation across the molecule. mdpi.comnih.gov

Vi. Mechanistic Research on Biological Activities in Cell and Animal Models

Antioxidant Mechanisms

The antioxidant capacity of hesperitin dihydrochalcone (B1670589) glucoside and its structural relatives is a cornerstone of their biological activity. This activity is attributed to their ability to neutralize harmful free radicals, inhibit the processes of oxidative damage, and bolster the cell's own antioxidant defense systems.

The direct neutralization of free radicals is a primary antioxidant mechanism. Studies have shown that dihydrochalcones and their glycosides can directly interact with and quench various radical species.

Research comparing various flavonoid monoglucosides, including hesperitin dihydrochalcone-7-O-glucoside, has noted that these compounds demonstrate significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays. nih.gov The aglycone, hesperetin (B1673127), and the related compound neohesperidin (B1678168) dihydrochalcone also exhibit potent radical scavenging capabilities. Hesperetin effectively scavenges DPPH radicals, and neohesperidin dihydrochalcone has been shown to be a significant scavenger of both superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH). nih.gov This activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl groups present in their molecular structures, which stabilizes the free radicals.

| Compound | Assay | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Hesperitin dihydrochalcone-7-O-glucoside | DPPH, FRAP, ORAC | Cell-free assays | Showed significant antioxidant activity. | nih.gov |

| Neohesperidin dihydrochalcone | Superoxide anion (O₂⁻) Scavenging | Cell-free assay | Inhibited O₂⁻ radicals by 31.53% - 84.62%. | nih.gov |

| Neohesperidin dihydrochalcone | Hydroxyl radical (•OH) Scavenging | Cell-free assay | Scavenged •OH radicals by 6.00% - 23.49%. | nih.gov |

| Hesperetin | DPPH Radical Scavenging | Cell-free assay | Exhibited a 50% scavenging concentration (IC50) of 252.2 µM. |

Beyond direct scavenging, these compounds protect cells by inhibiting the chain reactions of oxidative stress, such as lipid peroxidation. Oxidative stress leads to the formation of harmful products like malondialdehyde (MDA) and an overabundance of reactive oxygen species (ROS).

In cellular models, neohesperidin dihydrochalcone (NHDC) has been shown to effectively reduce ROS levels in endothelial cells that were exposed to lipopolysaccharide (LPS), a potent inducer of oxidative stress. nih.gov Furthermore, NHDC treatment decreased the production of the lipid peroxidation marker MDA. nih.gov The aglycone, hesperetin, also demonstrates a strong capacity to inhibit lipid peroxidation in brain homogenates, a model system for studying neuro-oxidative stress. A microbial metabolite, hesperetin dihydrochalcone (HDC), has been specifically shown to trap 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation, forming stable conjugates and thus detoxifying it. scilit.com

| Compound | Marker | Model System | Effect | Reference |

|---|---|---|---|---|

| Neohesperidin dihydrochalcone | Reactive Oxygen Species (ROS) | LPS-treated HUVEC cells | Effectively reduced ROS levels. | nih.gov |

| Neohesperidin dihydrochalcone | Malondialdehyde (MDA) | LPS-treated rat colon tissue | Provided a remarkable decrease in MDA levels. | nih.gov |

| Hesperetin | Lipid Peroxidation | Rat brain homogenates | Dramatically inhibited lipid peroxidation with an IC50 of 179.1 µM. | |

| Hesperetin dihydrochalcone | 4-Hydroxynonenal (4-HNE) | In vitro and in vivo (mice) | Trapped 4-HNE, forming covalent conjugates. | scilit.com |

A key long-term antioxidant strategy is the upregulation of the cell's endogenous antioxidant defense network. This is largely controlled by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Under normal conditions, Nrf2 is inhibited by Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of numerous antioxidant and cytoprotective genes. nih.gov

Studies on hesperetin and neohesperidin dihydrochalcone have shown that these flavonoids can activate the Nrf2 pathway. Hesperetin treatment enhances the nuclear translocation of Nrf2 in cardiac cells, leading to increased expression of downstream antioxidant enzymes such as Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and Glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov Similarly, neohesperidin dihydrochalcone has been found to activate the Nrf2 pathway in human adipose-derived stem cells, inducing the expression of HO-1 and NQO-1, which in turn reduces intracellular ROS levels. mdpi.com This mechanism allows the compounds to not just reactively neutralize threats, but to proactively improve the cell's ability to manage redox balance. nih.govmdpi.com

Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a wide range of pathologies, and flavonoids are widely studied for their ability to modulate inflammatory pathways. The mechanisms involve reducing the expression of signaling molecules that promote inflammation (cytokines) and inhibiting the enzymes that produce inflammatory mediators.

Pro-inflammatory cytokines are signaling proteins that orchestrate the inflammatory response. Key cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Research in animal and cell models has demonstrated that hesperitin-related compounds can significantly suppress the production of these cytokines. In a mouse model of neuroinflammation, hesperetin treatment markedly reduced the elevated expression of TNF-α and IL-1β in the brain. mdpi.com In a comparative in vitro study, hesperetin, hesperidin (B1673128), and a hesperidin glucoside all suppressed the production of TNF-α and IL-6 in macrophage cells stimulated with LPS. nih.gov Furthermore, neohesperidin dihydrochalcone significantly reduced the levels of multiple pro-inflammatory cytokines, including TNF-α and IL-6, in a rat model of colitis. nih.gov

| Compound | Cytokine | Model System | Effect | Reference |

|---|---|---|---|---|

| Hesperetin | TNF-α, IL-1β | LPS-treated mouse brain | Markedly reduced expression. | mdpi.com |

| Hesperetin / Hesperidin Glucoside | TNF-α, IL-6 | LPS-treated RAW 264.7 macrophage cells | Suppressed production in a concentration-dependent manner. | nih.gov |

| Neohesperidin dihydrochalcone | TNF-α, IL-6 | Rat model of colitis | Significantly reduced cytokine levels. | nih.gov |

The inflammatory response is also driven by specific enzymes and transcription factors. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that produce potent inflammatory mediators, while Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines, COX-2, and iNOS. nih.govmdpi.com

Hesperetin and its derivatives have been shown to inhibit these key targets. Hesperetin can hinder the activation of the NF-κB signaling pathway. nih.gov In animal models of inflammation, treatment with hesperidin or neohesperidin dihydrochalcone led to a remarkable decrease in the expression of both NF-κB and COX-2. nih.govmdpi.com The inhibition of these central mediators disrupts the inflammatory cascade at multiple levels, preventing the amplification of the response and subsequent tissue damage.

| Compound | Target | Model System | Effect | Reference |

|---|---|---|---|---|

| Hesperetin | NF-κB pathway | LPS-treated mouse brain | Mitigated elevated p-NF-κB expression. | mdpi.com |

| Neohesperidin dihydrochalcone | NF-κB | Rat model of colitis | Remarkable decrease in expression levels. | nih.gov |

| Neohesperidin dihydrochalcone | COX-2 | Rat model of colitis | Remarkable decrease in expression levels. | nih.gov |

| Hesperidin | COX-2, iNOS | Various inflammation models | Can inhibit these regulatory enzymes. | mdpi.com |

Effects on Cellular Metabolic Processes

Hesperitin dihydrochalcone glucoside and its related compounds have been investigated for their effects on lipid metabolism, primarily in the context of mitigating fat accumulation. Research involving the structurally similar neohesperidin dihydrochalcone (NHDC) and its glycosidic counterpart, neohesperidin dihydrochalcone-O-glycoside (GNHDC), provides significant insights into these mechanisms. In a study utilizing C57BLKS/J db/db mice, both NHDC and GNHDC were found to decrease body weight gain, subcutaneous tissues, and total adipose tissues. biosynth.comnih.gov This was accompanied by a downregulation of genes associated with fatty acid uptake, lipogenesis, and adipogenesis, and an upregulation of genes related to β-oxidation and fat browning. biosynth.comnih.gov

In vitro studies using 3T3-L1 cells further elucidated these effects, showing that both NHDC and GNHDC suppressed triacylglycerol accumulation, lipogenesis, and adipogenesis. biosynth.comnih.gov The major metabolites of NHDC include hesperetin dihydrochalcone and hesperetin, suggesting that the observed effects on lipid metabolism may be, at least in part, attributable to these derivatives. mdpi.com Furthermore, hesperidin methyl chalcone (B49325), another related compound, has been shown to ameliorate high-fat diet-induced lipid and sugar metabolism disorders and increase energy expenditure by promoting fat degradation. nih.govresearchgate.net A study on diabetic zebrafish also demonstrated that NHDC substantially reduced lipid accumulation in liver tissues. acs.org

Recent research has also highlighted the role of hesperetin dihydrochalcone (HDC), the aglycone of this compound, in mitigating lipid peroxidation. nih.govnih.gov HDC was shown to trap 4-hydroxynonenal (4-HNE), a reactive aldehyde produced during lipid peroxidation that is implicated in various chronic diseases. nih.govnih.gov This detoxification of lipid peroxidation products suggests a protective role for HDC in cellular lipid environments. nih.govnih.gov

The table below summarizes the effects of Neohesperidin Dihydrochalcone (NHDC) and its O-Glycoside (GNHDC) on genes related to lipid metabolism in vivo.

| Gene Category | Effect of NHDC and GNHDC |

| Fatty Acid Uptake | Decreased expression |

| Lipogenesis | Decreased expression |

| Adipogenesis | Decreased expression |

| β-Oxidation | Upregulated expression |

| Fat Browning | Upregulated expression |

The influence of this compound and its analogs on cellular energy homeostasis is closely linked to their effects on lipid metabolism and key energy-sensing pathways. The activation of AMP-activated protein kinase (AMPK) is a central mechanism observed in studies with NHDC and GNHDC. biosynth.comnih.gov In treated C57BLKS/J db/db mice and 3T3-L1 cells, both compounds led to the phosphorylation of AMPK. biosynth.comnih.gov AMPK is a critical regulator of cellular energy status, and its activation typically shifts metabolism from anabolic processes, such as lipid synthesis, to catabolic processes that generate ATP, like fatty acid oxidation.

The observed increase in β-oxidation and fat browning-related gene expression with NHDC and GNHDC treatment is consistent with AMPK activation. biosynth.comnih.gov Furthermore, hesperetin, the aglycone of hesperidin, has been shown to influence pathways related to cellular stress and longevity, such as the insulin (B600854)/insulin-like growth factor-1 signaling (IIS), heat shock protein (HSP), and mitochondrial unfolded protein response (mtUPR) pathways in Caenorhabditis elegans. nih.gov These pathways are intricately connected to the maintenance of cellular energy homeostasis.

Modulation of Enzyme Activities and Signaling Pathways

The biological activities of this compound and related compounds are underpinned by their ability to modulate various enzyme activities and signaling pathways. A key pathway implicated in the anti-obesity effects of NHDC and GNHDC is the PI3K/AKT/mTOR pathway. biosynth.comnih.gov In both in vivo and in vitro models, these compounds were found to down-regulate this pathway. biosynth.comnih.gov The PI3K/AKT/mTOR pathway is known to regulate lipogenesis via sterol regulatory element-binding protein 1c (SREBP1c), as well as cell proliferation and glucose homeostasis. mdpi.com The suppression of this pathway by NHDC and GNHDC contributes to the observed reduction in lipogenesis. biosynth.comnih.gov

In addition to the PI3K/AKT/mTOR pathway, research on the related flavonoid, hesperetin, has demonstrated its ability to modulate other significant signaling cascades. Hesperetin has been found to inhibit the Txnip/NLRP3, MAPK, and NF-κB inflammatory pathways. nih.gov In the context of chronic oxidative stress in C. elegans, hesperetin was observed to upregulate genes in the IIS pathway (daf-18, daf-16) and downregulate a gene in the c-Jun N-terminal kinase (JNK) pathway (kgb-1). nih.gov

The table below details the modulation of key signaling pathways by Neohesperidin Dihydrochalcone (NHDC) and its O-Glycoside (GNHDC).

| Signaling Pathway | Effect of NHDC and GNHDC | Downstream Effect |

| PI3K/AKT/mTOR | Down-regulated | Inhibition of lipogenesis and adipogenesis |

| AMPK | Phosphorylated (Activated) | Promotion of β-oxidation and fat browning |

Vii. Analytical Methods and Characterization Techniques in Research

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the analysis of NHDC, allowing for its separation from complex matrices such as food products and biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination and quantification of NHDC. sigmaaldrich.comnih.gov HPLC methods are valued for their precision, reliability, and ability to separate NHDC from other related flavonoids. nih.govtandfonline.com

A common approach involves using a C18 reversed-phase column. nih.govtandfonline.com The separation is typically achieved using a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and an aqueous solution, often containing a small percentage of an acid like formic acid to improve peak shape. nih.govtandfonline.com For instance, one method utilizes a gradient elution with 99% acetonitrile and 0.1% formic acid at a flow rate of 0.9 mL/min, with the column temperature maintained at 35 °C. nih.govtandfonline.comtandfonline.com Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set at 282 nm, which corresponds to an absorption maximum for NHDC. sigmaaldrich.comnih.gov For Mass Spectrometry (MS) compatible methods, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Sample preparation for HPLC analysis, especially from solid food matrices, often involves extraction with a solvent like methanol, followed by a clean-up step using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances. sigmaaldrich.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for NHDC using HPLC are typically in the range of micrograms per milliliter (µg/mL). tandfonline.com For example, a validated method reported an LOD of 0.67 µg/mL and an LOQ of 2.22 µg/mL for NHDC. tandfonline.com

| Parameter | Value/Condition | Source(s) |

| Column | C18 / ODS | nih.govtandfonline.comtandfonline.com |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid (gradient) | nih.govtandfonline.comtandfonline.com |

| Flow Rate | 0.9 mL/min | nih.govtandfonline.comtandfonline.com |

| Column Temperature | 35 °C | nih.govtandfonline.comtandfonline.com |

| Detection | UV at 282 nm | sigmaaldrich.comnih.gov |

| Limit of Detection (LOD) | 0.67 µg/mL | tandfonline.com |

| Limit of Quantification (LOQ) | 2.22 µg/mL | tandfonline.com |

For even higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is employed. This powerful combination, often referred to as LC-MS, allows for the rapid and accurate quantification of NHDC in complex biological samples like plasma and tissues. researchgate.net

In a typical UPLC-MS/MS method, chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water containing 0.1% formic acid. researchgate.net The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). researchgate.netnih.gov For NHDC, the target ion monitored is often its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 611.4 or its protonated molecule [M+H]⁺ at m/z 613.2. researchgate.net This technique offers very low limits of quantification, with reported values as low as 10 ng/mL in rat plasma. researchgate.net The use of an internal standard, such as rutin, is common to ensure high accuracy and precision. researchgate.net

| Parameter | Value/Condition | Source(s) |

| Chromatography | UPLC/UHPLC | researchgate.netnih.gov |

| Column | C18 | researchgate.netmassbank.eu |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | researchgate.net |

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | MS/MS (MRM) | researchgate.netnih.gov |

| Precursor Ion (m/z) | 611.2 [M-H]⁻ or 613.2 [M+H]⁺ | researchgate.netmassbank.eu |

| Limit of Quantification (LLOQ) | 10 ng/mL (in plasma) | researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of Hesperitin dihydrochalcone (B1670589) glucoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of NHDC. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC, ROESY) NMR experiments are used to assign all the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. nih.govacs.org The chemical shifts (δ) are reported in parts per million (ppm). A patent from 1969 reported that Hesperetin (B1673127) dihydrochalcone glucoside produced the expected nuclear magnetic resonance spectrum. google.com Studies on the interaction of NHDC with other molecules, such as cyclodextrins, also rely heavily on NMR to determine the geometry of the resulting complex. acs.orgacs.org

These spectroscopic methods provide complementary information for the characterization of NHDC.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of NHDC is used for its detection in HPLC. It exhibits a characteristic maximum absorption (λmax) at approximately 282 nm. sigmaaldrich.comnih.gov This absorption is due to the electronic transitions within the phenolic rings of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of NHDC shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For NHDC (C₂₈H₃₆O₁₅), the exact mass is 612.2054. massbank.eu HRMS analysis of NHDC often shows the deprotonated molecule [M-H]⁻ at m/z 611.2084 or the protonated molecule [M+H]⁺ at m/z 613.2127, confirming its molecular formula. massbank.eu

| Technique | Observation | Significance | Source(s) |

| UV-Vis | λmax ≈ 282 nm | Basis for HPLC quantification | sigmaaldrich.comnih.gov |

| IR | Bands for -OH, C=O, aromatic C=C | Confirms functional groups | nih.govchemicalbook.com |

| HRMS | Exact Mass: 612.2054 | Confirms elemental formula C₂₈H₃₆O₁₅ | massbank.eu |

| Observed Ion [M-H]⁻: m/z 611.2084 | massbank.eu | ||

| Observed Ion [M+H]⁺: m/z 613.2127 |

Immunochemical Detection Assays (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

While extensively used for large molecules like proteins, immunochemical assays such as ELISA are less commonly reported in the primary scientific literature for the routine analysis of small molecules like Hesperitin dihydrochalcone glucoside. The development of such an assay would require the production of specific antibodies that can recognize and bind to the small NHDC molecule, which can be challenging. However, ELISA kits are commercially available for quantifying related inflammatory markers, such as cytokines (e.g., IL-6, TNF-α), in studies investigating the biological effects of NHDC and its metabolites. nih.gov These assays are used to measure the downstream effects of the compound rather than the compound itself.

Characterization of Enzyme Immobilization Matrices

The selection of an appropriate matrix and immobilization method is crucial for the industrial application of enzymes. nih.gov The characteristics of the support material significantly influence the performance of the immobilized enzyme system. walshmedicalmedia.com An ideal matrix should possess properties such as high surface area, physical strength, thermal and chemical stability, and biocompatibility. nih.govwalshmedicalmedia.com To verify these properties and to assess the effectiveness of the immobilization process, a suite of analytical techniques is employed. tandfonline.com

In the context of producing precursors for this compound, such as Hesperetin-7-O-glucoside (HMG), detailed characterization of the immobilization matrix is essential for developing an efficient and reusable catalytic platform. frontiersin.orgnih.gov A notable example is the immobilization of rhamnosidase on a magnetic graphene oxide-based support (Fe₃O₄@GO) for the synthesis of HMG. frontiersin.orgnih.govnih.gov The characterization of this specific matrix involved several analytical methods to ensure its suitability. frontiersin.orgnih.govnih.govfrontiersin.org

Key Characterization Techniques and Findings:

Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present on the surface of the matrix and to confirm the successful binding of the enzyme. In the study of the Fe₃O₄@GO matrix, FT-IR analysis was performed to verify the presence of characteristic peaks corresponding to both the graphene oxide support and the immobilized rhamnosidase. frontiersin.orgnih.govnih.gov

X-ray Diffraction (XRD): XRD analysis is employed to determine the crystalline structure of the matrix material. For the Fe₃O₄@GO composite, XRD patterns confirmed the successful synthesis of the magnetic nanoparticles and their integration with the graphene oxide sheets without altering their fundamental crystalline structure. frontiersin.orgnih.govnih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of the immobilization matrix. SEM images of the Fe₃O₄@GO carrier revealed a layered and porous structure, which is advantageous for enzyme loading due to the large surface area it provides. frontiersin.orgnih.govnih.gov The images also showed the distribution of the magnetic nanoparticles on the graphene oxide surface.

Thermal Analysis (Thermogravimetric/Differential Scanning Calorimetry - TG/DSC): Thermal analysis methods are used to evaluate the thermal stability of the immobilization matrix and the immobilized enzyme. frontiersin.orgnih.gov By measuring the weight loss of the material as a function of temperature, researchers can determine the degradation points and assess how immobilization affects the enzyme's stability at elevated temperatures. frontiersin.orgnih.govnih.gov Studies on the immobilized rhamnosidase showed enhanced thermal stability compared to the free enzyme. frontiersin.orgnih.gov

The findings from the characterization of the Fe₃O₄@GO matrix for rhamnosidase immobilization are summarized in the table below.

| Analytical Technique | Purpose | Key Findings for Fe₃O₄@GO Matrix | Reference |

| Fourier Transform Infrared (FT-IR) Spectroscopy | To identify functional groups and confirm enzyme binding. | Confirmed the presence of characteristic functional groups of both Fe₃O₄@GO and the immobilized rhamnosidase, indicating successful enzyme attachment. | frontiersin.orgnih.gov |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of the matrix. | The diffraction peaks corresponded to the crystalline structure of Fe₃O₄, confirming the successful synthesis of the magnetic composite. | frontiersin.orgnih.gov |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and structure. | Revealed a porous, layered structure with a large surface area, suitable for high enzyme loading. | frontiersin.orgnih.gov |

| Thermal Analysis (TG/DSC) | To assess the thermal stability of the matrix and enzyme. | The immobilized enzyme exhibited higher thermal stability compared to its free form. | frontiersin.orgnih.gov |

These characterization techniques are indispensable for the rational design and optimization of immobilized enzyme systems for the synthesis of flavonoid glycosides like the precursors to this compound. tandfonline.comwalshmedicalmedia.com The data obtained allows for the selection of robust and efficient materials, leading to improved catalytic activity, stability, and reusability, which are critical factors for industrial-scale production. nih.govmdpi.com

Viii. Research on Synthetic Derivatives and Structural Modifications

Design and Synthesis of Novel Hesperitin Dihydrochalcone (B1670589) Glucoside Analogs

The synthesis of hesperitin dihydrochalcone glucoside itself can be achieved through various methods. One common approach involves the enzymatic or mild acid hydrolysis of neohesperidin (B1678168) dihydrochalcone to selectively remove the rhamnose sugar unit, yielding hesperetin (B1673127) dihydrochalcone glucoside. google.comgoogle.com This process converts the tasteless hesperidin (B1673128) dihydrochalcone into the intensely sweet hesperetin dihydrochalcone glucoside. google.com Another biological method starts with hesperidin, which is first converted to hesperetin-7-O-glucoside by a rhamnosidase enzyme, followed by catalytic hydrogenation to produce the final product. scispace.com

Building upon this foundational structure, scientists have designed and synthesized a variety of analogs by modifying the aglycone or the glycosidic moiety. A significant body of work has focused on creating analogs of the closely related neohesperidin dihydrochalcone, which provides valuable insights into potential modifications for this compound. For instance, researchers have synthesized a series of new analogs by altering the sugar components attached to the hesperetin dihydrochalcone core. tandfonline.comtandfonline.com

Key synthetic strategies include:

Enzymatic Hydrolysis: Utilizing enzymes like rhamnosidase to selectively cleave specific sugar units from more complex flavonoid glycosides. scispace.comnih.govfrontiersin.org

Catalytic Hydrogenation: A conventional method to convert the chalcone (B49325) double bond into a dihydrochalcone structure. google.comscispace.com

Glycosylation and Transglycosylation: Enzymatic methods are used to attach different sugar molecules or alter the existing glycosidic structure, creating novel derivatives. mdpi.com

One study detailed the synthesis of ten new analogs of neohesperidin dihydrochalcone, where the rhamnose unit was replaced with other sugars or the linkage was altered. tandfonline.comtandfonline.com These synthetic efforts aim to probe the structural requirements for specific biological activities, such as taste modulation.

Table 1: Synthesized Analogs of Hesperetin Dihydrochalcone (DHC)

| Compound Name | Abbreviation/Number | Modification from Parent Compound |

|---|---|---|

| Hesperetin DHC-4′-β-L-quinovopyranoside | XXVII | Replacement of the rutinoside with a single L-quinovopyranose. |

| Hesperetin DHC-4′-(α-L-quinovopyranosyl-(1→2)-β-D-glucoside) | XXVIII | Replacement of L-rhamnose with L-quinovopyranose (α-linkage). |

| Hesperetin DHC-4′-(β-L-quinovopyranosyl-(1→2)-β-D-glucoside) | XXIX | Replacement of L-rhamnose with L-quinovopyranose (β-linkage). |

| Hesperetin DHC-4′-(α-L-quinovopyranosyl-(1→2)-β-D-galactoside) | XXX | Replacement of L-rhamnose with L-quinovopyranose and D-glucose with D-galactose. |

| Hesperetin DHC-4′-(α-L-rhamnopyranosyl-(1→2)-β-D-galactoside) | XXXII | Replacement of D-glucose with D-galactose. |

Assessment of Modified Structures for Enhanced Bioactivity

The primary goal of synthesizing new analogs is to assess their biological activity and establish a structure-activity relationship (SAR). Modifications to the this compound structure can significantly impact its properties, from sensory characteristics like sweetness to pharmacological effects like antioxidant capacity.

Sweetness and Taste Profile: A key area of investigation has been the intense sweetness of dihydrochalcone glucosides. Research has shown that hesperetin dihydrochalcone-7-O-glucoside is approximately 1800 times sweeter than sucrose. google.com The assessment of synthesized analogs reveals that specific structural features are critical for this sweet taste. For example, replacing the L-rhamnose in neohesperidin DHC with sugars from the D-series, such as D-glucose or D-galactose, results in a complete loss of sweetness. tandfonline.com

In a study of synthesized analogs, several compounds demonstrated significant sweetness relative to saccharin. tandfonline.comtandfonline.com The findings underscore the importance of the methyl group and the specific conformation of the vicinal glycol group on the second sugar unit for intense sweetness. tandfonline.comtandfonline.com

Table 2: Relative Sweetness of Hesperetin DHC Analogs

Comparison of the sweetness of synthesized analogs to saccharin. Data sourced from Kamiya et al. tandfonline.comtandfonline.com

| Analog (Abbreviation) | Relative Sweetness (x Saccharin) |

|---|---|

| Hesperetin DHC-4′-β-L-quinovopyranoside (XXVII) | 1.97 |

| Hesperetin DHC-4′-(α-L-quinovopyranosyl-(1→2)-β-D-glucoside) (XXVIII) | 3.4 |

| Hesperetin DHC-4′-(α-L-quinovopyranosyl-(1→2)-β-D-galactoside) (XXX) | 3.4 |

| Hesperetin DHC-4′-(α-L-rhamnopyranosyl-(1→2)-β-D-galactoside) (XXXII) | 10.2 |

Investigation of Glycosidic Linkage Modifications and Their Functional Implications

The nature of the glycosidic bond—the linkage between the sugar molecules and between the sugar and the aglycone—has profound functional implications. Research has specifically targeted these linkages to understand their role in the bioactivity of dihydrochalcones.

The most significant finding relates to the disaccharide moiety in compounds like neohesperidin dihydrochalcone. The inter-sugar linkage is crucial for its intense sweet taste. Studies have concluded that the α-1→2 linkage between rhamnose and glucose is an important requirement for eliciting sweetness. tandfonline.comtandfonline.com When this linkage is altered, or when the sugars themselves are changed, the taste profile is dramatically affected. For instance, replacing L-rhamnose with L-quinovopyranose while maintaining the α-1→2 linkage to glucose still produces a sweet compound, although less potent than the rhamnose-containing analog linked to galactose. tandfonline.comtandfonline.comoup.com

Furthermore, the position of the glycosylation on the aglycone itself is critical. For hesperetin dihydrochalcone, the sweetness is associated with the glucoside being at the 7-position. google.comscispace.com The process of deglucosylation of neohesperidin dihydrochalcone by human intestinal microbiota first yields hesperetin dihydrochalcone 4′-β-D-glucoside, which is an intermediate step before cleavage to the aglycone, hesperetin dihydrochalcone. nih.gov This highlights how the specific glycosidic structure dictates the metabolic pathway and, consequently, the compound's ultimate biological effects.

Ix. Future Directions and Research Gaps

Exploration of Uncharted Biological Pathways and Targets

Current knowledge of the biological effects of Hesperitin dihydrochalcone (B1670589) glucoside is still nascent, primarily focusing on its sensory properties and initial anti-inflammatory and metabolic observations. nih.gov A major frontier for future research lies in the systematic exploration of its interactions with a wider array of biological pathways and molecular targets.

Beyond Inflammation and Metabolism: While studies have shown that a related compound, Hesperetin-7-O-glucoside (Hes-7-G), can alleviate colitis in mice and modulate inflammatory markers, the full spectrum of its immunomodulatory effects is unknown. nih.gov Future investigations should delve into its influence on various immune cell subsets (e.g., T cells, B cells, macrophages) and their signaling cascades, such as the NF-κB and MAPK pathways, in different contexts beyond gut inflammation. Similarly, while its precursor, Neohesperidin (B1678168) dihydrochalcone (NHDC), has been studied for its effects on fat accumulation, the precise role of HDC-G in lipid metabolism, glucose homeostasis, and its potential impact on metabolic disorders like insulin (B600854) resistance warrant dedicated investigation. mdpi.com

Neurological and Cognitive Pathways: The ability of flavonoid metabolites to cross the blood-brain barrier opens up the possibility of neurological effects. nih.gov Research is needed to determine if HDC-G or its metabolites can influence neuronal signaling, neuroinflammation, and oxidative stress within the central nervous system. Exploring its potential as a neuroprotective agent in models of neurodegenerative diseases or its impact on cognitive function and mood are promising, yet completely unexplored, avenues.

Microbiome-Host Axis: The gut microbiota is known to be crucial for the metabolism of flavonoids. nih.gov The deglycosylation of Neohesperidin dihydrochalcone by intestinal microbiota to form Hesperitin dihydrochalcone glucoside is a key metabolic step. nih.gov However, the reciprocal relationship—how HDC-G itself modulates the composition and metabolic output of the gut microbiome—is a significant research gap. Future studies should investigate its effects on microbial diversity, the production of short-chain fatty acids (SCFAs), and other microbial metabolites that play a critical role in host health.

Development of Novel Biocatalytic and Biotechnological Production Platforms

The production of this compound currently relies on the enzymatic or chemical hydrolysis of its parent compound, Neohesperidin dihydrochalcone (NHDC). google.comgoogle.comgoogle.com While effective, these methods present opportunities for innovation to enhance efficiency, sustainability, and yield. Future research should focus on developing advanced biocatalytic and biotechnological production platforms.

Engineered Microorganisms and Fermentation: The use of whole-cell biocatalysts, such as Aspergillus niger and yeast, has been demonstrated for the hydrolysis of NHDC. google.comnih.govacs.org The next step is to employ metabolic engineering and synthetic biology tools to create microbial cell factories specifically designed for high-efficiency production. This could involve engineering pathways in organisms like Saccharomyces cerevisiae or Escherichia coli to express specific, highly active rhamnosidases, thereby optimizing the conversion process. nih.govgoogle.com A one-pot, two-step biosynthesis combining yeast-mediated hydrogenation and Aspergillus niger-catalyzed hydrolysis has already shown promise. nih.govacs.org

Enzyme Immobilization and Cell-Free Systems: Immobilized enzymes offer advantages in terms of reusability and process stability. Research into new immobilization matrices, such as magnetic nanoparticles (e.g., Fe₃O₄@graphene oxide), has been initiated for the production of related glucosides and could be adapted for HDC-G. frontiersin.orgnih.govnih.gov Developing more robust and efficient immobilized enzyme systems is a key future direction. Furthermore, the development of cell-free biosystems, which utilize purified enzymes in vitro, could eliminate the complexities of cellular metabolism, potentially leading to higher purity and more controlled production environments.

Novel Biotransformation Routes: Current methods start from NHDC or its precursor, hesperidin (B1673128). google.comscispace.com A more ambitious goal would be to engineer pathways for the de novo synthesis of HDC-G from simple carbon sources. This would involve introducing and optimizing a multi-enzyme cascade in a microbial host, a significant but potentially transformative challenge in biotechnology. researchgate.net

| Production Strategy | Description | Key Organisms/Enzymes | Future Research Focus |

|---|---|---|---|

| Whole-Cell Biocatalysis | Using intact microorganisms to catalyze the conversion of Neohesperidin dihydrochalcone (NHDC) to this compound. | Aspergillus niger, Aspergillus oryzae, Yeast (e.g., Saccharomyces cerevisiae) google.comnih.govacs.org | Strain improvement through classical mutation and screening; Optimization of fermentation conditions (pH, temperature, substrate feeding). google.com |

| Enzymatic Hydrolysis | Utilizing isolated enzymes to selectively remove the rhamnose moiety from NHDC. | Rhamnosidase, Hesperidinase, Naringinase (B1166350) google.comnih.gov | Discovery of novel, more efficient and stable enzymes from diverse microbial sources; Enzyme immobilization on novel supports for enhanced reusability. frontiersin.orgnih.gov |

| Metabolic Engineering | Rational modification of microbial hosts to enhance the expression and activity of key enzymes for production. | Engineered E. coli or S. cerevisiae google.comresearchgate.net | Pathway optimization to increase precursor supply and conversion efficiency; Eliminating competing metabolic pathways to improve yield. |